Lower Polar Surface Area vs 4-Methoxyphenyl Analog Predicts Superior Passive Membrane Permeability
The target compound exhibits a polar surface area (PSA) of 38.81 Ų, which is 16.3% lower than the 4-methoxyphenyl analog (46.35 Ų) and 43% lower than the 4-amino-2-methyl analog (68.01 Ų) . PSA values below 60–70 Ų are strongly associated with improved passive transcellular permeability and blood-brain barrier penetration, a key consideration for intracellular and CNS targets.
| Evidence Dimension | Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 38.81 |
| Comparator Or Baseline | N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide: 46.35; N-(4-amino-2-methylquinolin-6-yl)-2-phenylacetamide: 68.01 |
| Quantified Difference | 16.3% lower than 4-methoxyphenyl analog; 43% lower than 4-amino-2-methyl analog |
| Conditions | In silico topological PSA calculation (ChemDiv standardized method) |
Why This Matters
Lower PSA directly correlates with better passive membrane permeability, making the target compound more likely to engage intracellular targets in cell-based assays compared to its higher-PSA analogs.
